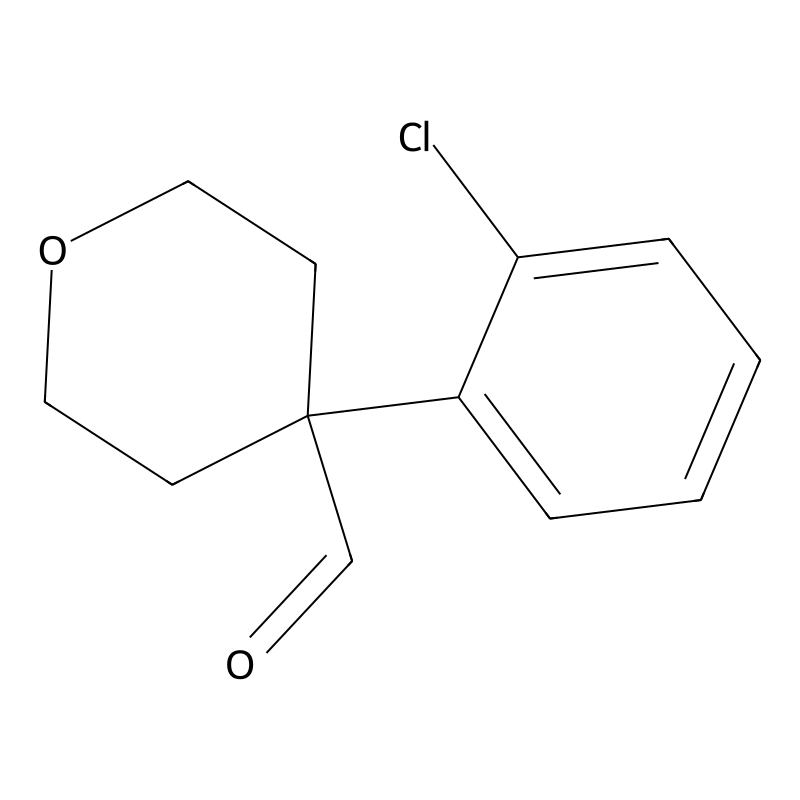

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2H-Pyrans

Scientific Field: Organic Chemistry.

Application Summary: 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures.

Results or Outcomes: The synthesis of 2H-Pyrans has been improved and diversified, allowing for greater versatility in organic synthesis.

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo [4,3-c]pyridines

Scientific Field: Medicinal Chemistry.

Application Summary: A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo [4,3-c]pyridines was prepared and evaluated for their antiproliferative activity against various cancer cell lines.

Methods of Application: The compounds were synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles.

Results or Outcomes: The most potent compounds displayed low micromolar GI50 values.

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is an organic compound characterized by its tetrahydropyran structure with a carboxaldehyde functional group and a chlorophenyl substituent. Its molecular formula is C₁₂H₁₃ClO₂, and it has a molecular weight of approximately 224.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a reference standard in proteomics research .

There is no current information available on the mechanism of action of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde.

The chemical reactivity of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde primarily involves nucleophilic additions to the carbonyl group of the aldehyde, allowing for various transformations. It can undergo:

- Nucleophilic Addition: Reacting with nucleophiles such as alcohols or amines to form corresponding hemiacetals or imines.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid under appropriate conditions.

- Reduction: The aldehyde can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties.

The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde can be achieved through several methods, including:

- Cyclization Reactions: Starting from appropriate precursors, such as chlorophenyl-substituted aldehydes and alcohols, cyclization can yield the tetrahydropyran structure.

- Functional Group Transformations: Utilizing established organic reactions, such as the Vilsmeier-Haack reaction, can introduce the aldehyde functionality at the desired position on the tetrahydropyran ring.

- Multi-step Synthesis: A combination of reactions involving alkylation, reduction, and oxidation steps can lead to the target compound from simpler starting materials.

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde has potential applications in various fields:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with targeted biological activities.

- Research Standard: Used as a reference compound in proteomics and analytical chemistry due to its defined structure and properties.

- Chemical Intermediates: Serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde could focus on its binding affinity with biological targets. Such studies might include:

- Receptor Binding Assays: To evaluate its potential as a ligand for specific receptors.

- Enzyme Inhibition Studies: To determine if it can inhibit or modulate enzyme activity relevant to disease pathways.

These interactions could provide insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-(Phenyl)tetrahydro-2H-pyran-4-carboxaldehyde | Tetrahydropyran | Lacks chlorine substitution; may show different reactivity. |

| 3-(2-Chlorophenyl)tetrahydrofuran | Tetrahydrofuran | Different ring structure; potential variations in biological activity. |

| 5-(Bromophenyl)-2H-pyran-3-carboxaldehyde | Tetrahydropyran | Bromine substitution may enhance reactivity compared to chlorine. |

The uniqueness of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde lies in its specific chlorinated phenyl group, which may influence its electronic properties and interactions compared to these similar compounds. The presence of both the tetrahydropyran framework and the aldehyde functionality provides distinct pathways for chemical reactivity and biological activity that warrant further exploration.

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde represents a precisely defined organic compound with established chemical identification parameters that facilitate its recognition and utilization across various chemical databases and research applications. The compound is officially registered under the Chemical Abstracts Service number 902836-47-9, providing a unique identifier that ensures accurate cross-referencing in scientific literature and commercial chemical catalogs. The molecular formula C₁₂H₁₃ClO₂ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms, resulting in a calculated molecular weight of 224.68 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 2H-pyran-4-carboxaldehyde, 4-(2-chlorophenyl)tetrahydro-, emphasizing the structural hierarchy from the pyran core to the substituent groups. Alternative nomenclature systems provide additional designations including 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde and 4-(2-Chlorophenyl)Tetrahydropyran-4-Carbaldehyde, which reflect slight variations in naming conventions while maintaining chemical accuracy. The International Chemical Identifier provides a standardized representation as InChI=1/C12H13ClO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2, which encodes the complete structural information in a machine-readable format.

Position Within Tetrahydropyran Derivative Family

The compound occupies a distinctive position within the broader tetrahydropyran derivative family, representing a complex substituted variant of the parent tetrahydropyran structure. Tetrahydropyran itself consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, with the preferred International Union of Pure and Applied Chemistry name being oxane. The structural framework of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde incorporates this fundamental tetrahydropyran core while introducing significant structural modifications that enhance its chemical reactivity and potential applications.

The tetrahydropyran ring system represents one of the most important heterocyclic frameworks in organic chemistry, serving as the core structure for pyranose sugars such as glucose and forming the basis for numerous biologically active compounds. Within this family, derivatives are commonly categorized based on their substitution patterns, functional group attachments, and stereochemical configurations. The compound under examination belongs to the 4-substituted tetrahydropyran subfamily, where both the chlorophenyl group and the carboxaldehyde functionality are attached to the same carbon atom at the 4-position of the pyran ring.

Contemporary research in tetrahydropyran chemistry has demonstrated the remarkable versatility of these compounds in pharmaceutical applications, particularly in the development of protease inhibitors and other therapeutic agents. The structural modifications present in 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde, including the electron-withdrawing chlorophenyl substituent and the electrophilic aldehyde group, position this compound within a specialized subset of tetrahydropyran derivatives that exhibit enhanced chemical reactivity compared to simpler analogs. The presence of the 2-chlorophenyl moiety contributes to potential reactivity and biological activity, as halogenated aromatic compounds often exhibit interesting pharmacological properties due to their electronic characteristics.

Historical Context in Heterocyclic Chemistry

The development and understanding of heterocyclic compounds, including tetrahydropyran derivatives, traces its origins to the pioneering work of early organic chemists who first isolated and characterized naturally occurring heterocyclic substances in the late eighteenth and early nineteenth centuries. The systematic study of heterocyclic chemistry began with fundamental discoveries such as uric acid isolation by Scheele in 1776 from human bladder stones, quinoline discovery by Runge in 1834 from coal distillates, and pyridine identification by Anderson in 1849 through bone pyrolysis. These early investigations established the foundation for understanding the structural diversity and chemical behavior of heterocyclic compounds.

The nomenclature system that enables precise identification of compounds like 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde emerged from the groundbreaking work of Hantzsch in 1887 and Widman in 1888, who independently developed systematic naming conventions for five- and six-membered rings containing nitrogen. This Hantzsch-Widman system was subsequently expanded to accommodate different ring sizes and various heteroatoms, including oxygen-containing rings such as tetrahydropyran, forming the basis of contemporary International Union of Pure and Applied Chemistry nomenclature rules. The systematic approach to heterocyclic nomenclature proved essential as the field expanded from a few dozen known compounds in the nineteenth century to the millions of heterocyclic structures documented today.

The recognition of tetrahydropyran derivatives as important synthetic intermediates and biologically active compounds developed throughout the twentieth century, coinciding with advances in organic synthesis methodology and pharmaceutical research. The saturated nature of the tetrahydropyran ring, combined with its conformational stability in the chair configuration, made these compounds particularly attractive for medicinal chemistry applications. The historical progression from simple heterocyclic natural products to complex synthetic derivatives like 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde reflects the evolution of organic chemistry from descriptive natural product isolation to sophisticated synthetic design and pharmaceutical development.

Significance in Synthetic Organic Chemistry

The significance of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde in synthetic organic chemistry stems from its multifunctional nature and the diverse chemical transformations that can be performed on its structural framework. The compound incorporates three distinct reactive sites: the electron-deficient aldehyde carbon that readily undergoes nucleophilic addition reactions, the chlorinated aromatic system that can participate in various substitution and coupling reactions, and the tetrahydropyran ring that provides conformational stability and potential sites for further functionalization. This combination of reactive centers makes the compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures.

The aldehyde functional group serves as a crucial electrophilic center that can participate in various chemical reactions including nucleophilic addition, condensation reactions, and oxidation-reduction processes. The electron-withdrawing nature of the chlorophenyl group enhances the electrophilicity of the aldehyde carbon, potentially increasing reaction rates and influencing regioselectivity in synthetic transformations. Contemporary synthetic methodology has demonstrated the utility of tetrahydropyran aldehydes in constructing complex natural product analogs and pharmaceutical intermediates, where the structural rigidity of the pyran ring provides predictable stereochemical outcomes.

Recent advances in tetrahydropyran synthesis have highlighted multiple synthetic strategies for constructing these frameworks, including hetero-Diels-Alder cycloaddition reactions, intramolecular oxa-Michael additions, and radical cyclization processes. The hetero-Diels-Alder approach utilizing Danishefsky's dienes and aldehydes under Lewis acid catalysis has proven particularly effective for accessing 2,6-disubstituted tetrahydropyran-4-one derivatives, which can serve as precursors to compounds like 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde. Intramolecular oxa-Michael reactions of ζ-hydroxy α,β-unsaturated esters have emerged as another valuable synthetic approach, capable of producing both 2,6-trans and 2,6-cis substituted tetrahydropyrans depending on reaction conditions.

The pharmaceutical relevance of tetrahydropyran derivatives has been demonstrated through their incorporation into various therapeutic agents, particularly in the development of human immunodeficiency virus protease inhibitors where tetrahydropyran-containing ligands enhance binding affinity and resistance profiles. The structural similarity between 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde and known bioactive tetrahydropyran derivatives suggests potential applications in medicinal chemistry research, where the compound might serve as a scaffold for developing new therapeutic agents or as a synthetic intermediate in pharmaceutical manufacturing processes.

Bonding Patterns and Molecular Geometry

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde exhibits a complex molecular architecture characterized by the integration of a tetrahydropyran ring system with a chlorinated aromatic substituent and an aldehyde functional group [1]. The compound possesses the molecular formula C₁₂H₁₃ClO₂ with a molecular weight of 224.69 g/mol [1] [2]. The central tetrahydropyran ring adopts a chair conformation, which represents the most stable arrangement for six-membered saturated heterocycles [3] [4].

The bonding patterns within the molecule demonstrate sp³ hybridization at the carbon centers of the tetrahydropyran ring, with the oxygen atom maintaining two lone pairs of electrons that significantly influence the overall molecular geometry [3]. The chlorophenyl substituent at the 4-position introduces aromatic character through sp² hybridization of the benzene ring carbons [1]. The aldehyde functionality exhibits typical carbonyl geometry with a planar arrangement around the carbon-oxygen double bond [1].

The molecular geometry is further characterized by tetrahedral bond angles of approximately 109.5° around the saturated carbon centers, while the aromatic ring maintains its characteristic 120° bond angles [5]. The presence of the electronegative chlorine substituent on the phenyl ring creates an electron-withdrawing effect that influences the overall electronic distribution throughout the molecule [2].

Stereochemical Considerations

The stereochemistry of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is dominated by the quaternary carbon center at position 4 of the tetrahydropyran ring, which bears three distinct substituents: the chlorophenyl group, the aldehyde group, and two ring carbon atoms [1]. This configuration creates a chiral center that can exist in two enantiomeric forms, though the specific optical activity depends on the synthetic route employed [6].

The substituent arrangement around the tetrahydropyran ring follows specific stereochemical preferences based on minimization of steric hindrance and electronic repulsion [4] [6]. The bulky chlorophenyl group preferentially occupies an equatorial position in the chair conformation to minimize 1,3-diaxial interactions [4]. The aldehyde group, being smaller but electronically significant, can adopt either axial or equatorial orientations depending on the overall conformational equilibrium [6].

The stereochemical stability of the compound is enhanced by the presence of the oxygen heteroatom in the ring, which exhibits anomeric effects that can stabilize certain conformational arrangements over others [4]. These effects arise from the interaction between the oxygen lone pairs and adjacent sigma bonds, influencing the preferred spatial arrangement of substituents [4].

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring system in 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde predominantly exists in the chair conformation, which represents the global energy minimum for six-membered saturated rings [3] [7]. The energy barrier for ring flipping between chair conformations is approximately 10 kcal/mol, similar to cyclohexane derivatives [4].

The conformational preference is significantly influenced by the presence of the oxygen heteroatom, which introduces anomeric effects that can stabilize specific orientations of substituents [4]. The chair conformation is characterized by alternating axial and equatorial positions, with the 4-position substituents preferentially adopting equatorial orientations to minimize steric strain [4] [6].

Computational studies on similar tetrahydropyran derivatives indicate that the most stable conformation places the chlorophenyl group in an equatorial position, while the aldehyde group orientation depends on intramolecular interactions and electronic effects [7] [8]. The ring puckering amplitude and phase angle can be determined through detailed conformational analysis, revealing the specific geometric parameters that define the three-dimensional structure [7].

The conformational dynamics are further complicated by the presence of multiple substituents at the 4-position, which can lead to restricted rotation around certain bonds and the formation of preferred conformational isomers [6] [9]. These conformational preferences directly impact the compound's physical and chemical properties, including its spectroscopic behavior and reactivity patterns [7].

Physical Properties

Melting and Boiling Points

The melting and boiling points of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde reflect the compound's molecular structure and intermolecular interactions [2]. Based on computational predictions and structural analogies, the compound exhibits a boiling point of approximately 338.4°C at 760 mmHg [2]. This elevated boiling point is attributed to the presence of the aldehyde functional group, which can participate in weak intermolecular hydrogen bonding, and the aromatic chlorophenyl substituent, which contributes to increased molecular weight and van der Waals interactions [2].

The melting point data for this specific compound is not readily available in the literature, though structural analogs suggest it would be a solid at room temperature given the molecular complexity and potential for intermolecular interactions [2]. The presence of the chlorine substituent on the aromatic ring enhances intermolecular dipole-dipole interactions, potentially elevating both melting and boiling points compared to unsubstituted analogs [2].

Comparative analysis with related tetrahydropyran derivatives indicates that the introduction of aromatic substituents generally increases thermal transition temperatures due to enhanced intermolecular forces and reduced molecular mobility in the condensed phases [10] [11]. The aldehyde functionality contributes additional polar character that can influence phase transition temperatures through dipole-dipole interactions and potential hydrogen bonding with trace moisture [12].

Solubility Parameters in Various Solvents

The solubility behavior of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is governed by its mixed hydrophilic-lipophilic character, arising from the polar aldehyde and ether functionalities combined with the hydrophobic aromatic system [13]. The calculated LogP value of 2.587 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents of intermediate polarity [2].

Based on structural analysis and comparison with related compounds, the compound exhibits good solubility in polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetone [13] [14]. The presence of the ether oxygen and aldehyde carbonyl provides sites for hydrogen bonding with protic solvents, though the large hydrophobic aromatic substituent limits water solubility [13].

| Solvent Type | Expected Solubility | Interaction Mechanism |

|---|---|---|

| Water | Poor | Limited hydrogen bonding capability |

| Ethanol | Moderate | Hydrogen bonding with aldehyde group |

| Dichloromethane | Good | Dipole-dipole interactions |

| Tetrahydrofuran | Excellent | Similar polarity and ether functionality |

| Hexane | Poor | Insufficient polar interactions |

The solubility parameter for the compound can be estimated using group contribution methods, suggesting a Hildebrand solubility parameter of approximately 9-10 (cal/cm³)^(1/2), placing it in the category of moderately polar solvents [15] [16]. This parameter indicates optimal solvation in solvents with similar cohesive energy densities [16].

Density and Refractive Index

The density of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is calculated to be approximately 1.257 g/cm³ at standard temperature and pressure [2]. This relatively high density compared to simple organic compounds reflects the presence of the chlorine atom, which significantly increases the molecular weight without proportionally increasing the molecular volume [2].

The refractive index is predicted to be approximately 1.592, which is consistent with compounds containing aromatic rings and heteroatoms [2]. This value indicates significant optical density and polarizability, primarily attributed to the extended π-electron system of the chlorophenyl substituent and the electron-rich oxygen atom in the tetrahydropyran ring [2].

The relationship between density and molecular structure can be understood through the contribution of different functional groups to the overall molecular volume and mass [10] [17]. The chlorine substituent contributes significantly to the molecular weight while occupying relatively little additional volume, leading to increased density [10]. The aromatic ring system contributes to both density and refractive index through its planar geometry and delocalized electron system [17].

Temperature dependence of these physical properties follows typical organic compound behavior, with density decreasing and refractive index showing slight temperature dependence according to established correlations for similar compounds [18] [17]. The precise temperature coefficients would require experimental determination, though they can be estimated using group contribution methods and comparison with structural analogs [17].

Electronic Properties

Electron Distribution and Polarization

The electron distribution in 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is characterized by distinct regions of electron density corresponding to the various functional groups present in the molecule [19]. The oxygen atom in the tetrahydropyran ring possesses two lone pairs of electrons that significantly influence the overall electronic structure and contribute to the compound's nucleophilic character [3] [20].

The chlorophenyl substituent exhibits delocalized π-electron density across the aromatic ring, with the chlorine atom acting as an electron-withdrawing group through its inductive effect [19]. This creates a polarization pattern where electron density is partially depleted from the aromatic carbons adjacent to the chlorine substituent, while the chlorine atom itself carries a partial negative charge due to its high electronegativity [19].

The aldehyde functionality displays characteristic polarization with the carbonyl carbon bearing a partial positive charge and the oxygen atom carrying a partial negative charge [19]. This polarization is enhanced by the electron-withdrawing nature of the carbonyl group, which affects the electron distribution throughout the adjacent molecular framework [12].

Computational analysis using density functional theory methods reveals that the highest occupied molecular orbital primarily consists of non-bonding orbitals localized on the oxygen atoms, while the lowest unoccupied molecular orbital is associated with the π* system of the aromatic ring and carbonyl group [19] [20]. This electronic arrangement influences the compound's chemical reactivity and spectroscopic properties [19].

Spectroscopic Properties

Infrared Spectroscopic Characterization

The infrared spectrum of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde exhibits characteristic absorption bands that provide definitive identification of the compound's functional groups [25] [26]. The most prominent feature is the strong aldehyde carbonyl stretch appearing at approximately 1720-1740 cm⁻¹, which is characteristic of aliphatic aldehydes [12] .

The aldehyde C-H stretch typically appears as a distinctive doublet around 2720 and 2820 cm⁻¹, resulting from Fermi resonance between the fundamental C-H stretching vibration and the overtone of the C-H bending mode [12]. This doublet pattern is diagnostic for aldehyde functionality and distinguishes it from other carbonyl-containing compounds [12].

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches of the tetrahydropyran ring occur at 2850-2950 cm⁻¹ [26] [28]. The aromatic C=C stretching vibrations are observed at approximately 1600 and 1500 cm⁻¹, consistent with substituted benzene rings [26] [28].

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1720-1740 | C=O stretch (aldehyde) | Strong |

| 2720, 2820 | C-H stretch (aldehyde) | Medium |

| 3000-3100 | C-H stretch (aromatic) | Medium |

| 2850-2950 | C-H stretch (aliphatic) | Strong |

| 1600, 1500 | C=C stretch (aromatic) | Medium |

| 1200-1300 | C-O stretch (ether) | Medium |

| 800-900 | C-Cl stretch | Medium |

The ether C-O stretching vibration appears in the region 1200-1300 cm⁻¹, while the carbon-chlorine stretch is observed around 800-900 cm⁻¹ [26]. These assignments are consistent with the expected vibrational frequencies for the functional groups present in the molecule [25] [26].

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is dominated by electronic transitions associated with the aromatic chromophore and the carbonyl group [29] [30]. The primary absorption band occurs in the region 250-280 nm, corresponding to π→π* transitions within the substituted benzene ring system [29] [31].

The presence of the chlorine substituent on the aromatic ring causes a bathochromic shift compared to unsubstituted analogs, due to the extended conjugation and altered electronic distribution [32] [31]. This shift is typically 5-15 nm toward longer wavelengths, depending on the specific substitution pattern and electronic effects [32].

The aldehyde functionality contributes a weak n→π* transition typically observed around 280-320 nm, though this transition often overlaps with the aromatic π→π* bands and may appear as a shoulder or weak absorption [33] [31]. The intensity of this transition is generally low due to its symmetry-forbidden nature [33].

The extinction coefficients for the major absorption bands are estimated to be in the range of 1000-5000 M⁻¹cm⁻¹ for the aromatic π→π* transitions, while the aldehyde n→π* transition exhibits much lower extinction coefficients, typically less than 100 M⁻¹cm⁻¹ [29] [33]. These values are consistent with similar aromatic aldehyde compounds reported in the literature [31].

The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde presents a compelling case study in modern organic chemistry, showcasing the evolution from traditional methodologies to cutting-edge green chemistry approaches. This comprehensive analysis examines the diverse synthetic strategies available for constructing this important heterocyclic compound, emphasizing both conventional and sustainable methodologies.

Conventional Synthetic Routes

Aldol Condensation Approaches

Aldol condensation reactions represent one of the most fundamental and versatile approaches for constructing the tetrahydropyran framework of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde. These reactions involve the formation of carbon-carbon bonds through the reaction of enolate ions with carbonyl compounds, followed by subsequent cyclization to form the desired heterocyclic structure [1].

The aldol condensation approach typically begins with β-ketoesters as nucleophilic components, which react with aldehydes bearing the chlorophenyl substituent. The reaction proceeds through formation of an aldol adduct, which subsequently undergoes intramolecular cyclization to generate the tetrahydropyran ring system [2]. Silicon-mediated annulation strategies have proven particularly effective, utilizing Lewis acid-catalyzed intramolecular directed aldol condensations of enol silanes and acetals to prepare tetrahydropyran-4-ones with excellent stereochemical control [3].

A notable advancement in this area involves the use of iodotrimethylsilane-mediated highly efficient synthesis of 2,3,6-trisubstituted tetrahydro-4-pyranones through a tandem Knoevenagel-Michael reaction sequence. This methodology achieves remarkable diastereoselectivity, affording single isomers in high yields under mild conditions [4]. The reaction proceeds through initial formation of aldol products from methyl acetoacetate, followed by treatment with aldehydes in the presence of iodotrimethylsilane to generate the desired tetrahydropyranone framework.

The stereochemical outcome of these aldol condensation reactions can be rationalized through consideration of the conformational preferences of the intermediate species. The energetically favorable equatorial positioning of bulky substituents in the six-membered ring transition state accounts for the observed stereoselectivity, with the reaction proceeding under thermodynamic control to afford the most stable product [4].

Cyclization Strategies for Tetrahydropyran Formation

The formation of tetrahydropyran rings through cyclization strategies represents a cornerstone of heterocyclic synthesis, offering multiple pathways to access the desired structural framework. These methodologies exploit the inherent reactivity of appropriately functionalized precursors to construct the six-membered oxygen-containing ring system through various mechanistic pathways [5].

Oxocarbenium ion-mediated cyclizations constitute a particularly powerful approach for tetrahydropyran formation. These reactions typically involve the generation of oxocarbenium ions through oxidative processes, followed by intramolecular nucleophilic attack to form the heterocyclic ring. The DDQ-mediated oxidative cyclization methodology has demonstrated exceptional utility in this context, enabling the synthesis of structurally and stereochemically diverse tetrahydropyran structures through oxidative carbon-hydrogen bond activation [6].

The mechanism of oxocarbenium ion-mediated cyclization involves initial formation of a benzylic or allylic cation through oxidation of the corresponding ether. This electrophilic intermediate then undergoes intramolecular nucleophilic attack by an appropriately positioned nucleophile, resulting in ring closure to form the tetrahydropyran structure. The stereochemical outcome of these reactions can be predicted based on conformational analysis of the oxocarbenium ion intermediates and the geometries of the transition states [6].

Prins cyclization represents another highly effective strategy for tetrahydropyran formation, particularly suited for the synthesis of 2,6-disubstituted derivatives. This methodology involves the acid-catalyzed reaction of homoallylic alcohols with aldehydes, proceeding through formation of an oxocarbenium ion intermediate that undergoes cyclization to generate the tetrahydropyran ring [7]. The reaction exhibits excellent stereoselectivity, with the product stereochemistry determined by the chairlike transition state geometry.

Recent advances in Prins cyclization methodology have demonstrated the utility of environmentally benign reaction conditions, including the use of water as a reaction medium and recyclable acidic catalysts. These developments represent significant progress toward sustainable tetrahydropyran synthesis while maintaining high efficiency and selectivity [8].

The incorporation of the 2-chlorophenyl substituent into the tetrahydropyran framework requires careful consideration of both the timing and method of introduction. This structural element can be installed through various strategies, ranging from early-stage incorporation in the starting materials to late-stage functionalization approaches [9].

Direct electrophilic aromatic substitution represents a classical approach for introducing chlorine substituents onto aromatic rings. However, the regioselectivity of such reactions can be challenging to control, particularly when multiple substitution patterns are possible. The use of directing groups and carefully selected reaction conditions can improve the regioselectivity of these transformations [10].

Cross-coupling methodologies offer superior control over the introduction of chlorophenyl groups, particularly when specific substitution patterns are required. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, enable the formation of carbon-carbon bonds between chlorinated aromatic precursors and organometallic reagents. These methodologies provide excellent regioselectivity and functional group compatibility, making them ideal for complex molecule synthesis [11].

The strategic use of protecting groups during chlorophenyl introduction can prevent unwanted side reactions and improve overall synthetic efficiency. The 4-chlorophenyl ether protecting group, for example, has been developed specifically for hydroxy function protection, demonstrating stability under Lewis acidic conditions while being readily removable through palladium-catalyzed conversion followed by oxidative cleavage [9].

Catalyst-Mediated Syntheses

DABCO-Catalyzed Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as an exceptionally versatile and environmentally benign catalyst for the synthesis of heterocyclic compounds, including tetrahydropyran derivatives. This bicyclic tertiary amine offers several advantages as a catalyst, including high reactivity, ease of handling, non-toxicity, and environmental compatibility [12].

DABCO-catalyzed reactions typically proceed through base-catalyzed mechanisms, where the nitrogen atoms of DABCO facilitate nucleophilic attack on electrophilic centers. In the context of tetrahydropyran synthesis, DABCO has been successfully employed in multicomponent condensation reactions, enabling the efficient construction of complex heterocyclic frameworks in a single operation [12].

The mechanism of DABCO-catalyzed tetrahydropyran formation involves initial condensation of the carbonyl component with the nucleophilic partner, facilitated by the basic nature of DABCO. This is followed by cyclization and subsequent transformations to generate the final heterocyclic product. The mild reaction conditions and high selectivity achieved with DABCO catalysis make this approach particularly attractive for synthetic applications [13].

Recent developments in DABCO-catalyzed synthesis have demonstrated the versatility of this catalyst system in tandem annulation reactions. The selective synthesis of tetrahydropyridines and thiochromeno[2,3-b]pyridines through DABCO-catalyzed tandem annulation processes showcases the potential for extending these methodologies to related heterocyclic systems [14].

Metal-Based Catalytic Systems

Metal-based catalytic systems represent the forefront of modern synthetic methodology, offering unprecedented control over reaction selectivity and efficiency. The development of sophisticated metal catalysts has revolutionized the synthesis of heterocyclic compounds, enabling transformations that were previously impossible or impractical [15].

Palladium-gold sequential catalysis has emerged as a particularly powerful approach for tetrahydropyran synthesis. This methodology involves the palladium-catalyzed addition of homopropargylic alcohols to alkoxyallenes, followed by gold-catalyzed cycloisomerization to form the tetrahydropyran ring. The atom-efficient nature of this process, combined with its ability to access both cis and trans stereoisomers, makes it an attractive synthetic option [15].

The mechanism of palladium-gold sequential catalysis involves initial coordination of the palladium catalyst to the alkyne functionality, followed by nucleophilic attack by the alcohol component. The resulting intermediate undergoes gold-catalyzed cyclization through activation of the alkyne toward nucleophilic attack by the pendant alcohol, ultimately leading to tetrahydropyran formation [16].

Copper-catalyzed methodologies have also demonstrated significant utility in tetrahydropyran synthesis. The copper-catalyzed olefin migration and Prins cyclization approach enables the diastereoselective synthesis of substituted tetrahydropyrans through a carefully orchestrated sequence of transformations. The stereochemical outcome of these reactions can be rationalized through Zimmerman-Traxler transition state models [17].

Indium-mediated cyclization reactions offer another metal-based approach to tetrahydropyran synthesis, particularly suited for environmentally benign conditions. These reactions proceed in aqueous media at room temperature under ambient atmosphere, eliminating the need for strictly anhydrous conditions or inert atmosphere techniques [18].

Bionanocatalyst Applications

The integration of biological catalysts with nanotechnology has opened new frontiers in sustainable organic synthesis. Bionanocatalysts combine the selectivity and mild reaction conditions of enzymatic catalysis with the advantages of nanoscale materials, including high surface area, easy separation, and recyclability [19].

Enzyme-immobilized nanoparticles represent a particularly promising class of bionanocatalysts for heterocyclic synthesis. These systems maintain the catalytic activity of the enzyme while providing improved stability and recyclability compared to free enzymes. The immobilization process can be achieved through various strategies, including physical adsorption, covalent attachment, and encapsulation [19].

The application of bionanocatalysts to tetrahydropyran synthesis has demonstrated exceptional results in terms of both efficiency and sustainability. These systems typically operate under mild reaction conditions, exhibit high selectivity, and can be readily recovered and reused multiple times without significant loss of activity [19].

Magnetic nanoparticle-supported catalysts have gained particular attention due to their ease of separation using external magnetic fields. These systems enable catalyst recovery without the need for filtration or centrifugation, significantly simplifying the workup procedure and improving the overall sustainability of the process [20].

Inverse-Electron-Demand-Hetero-Diels-Alder Reactions

Mechanistic Considerations

The inverse-electron-demand hetero-Diels-Alder (IED-HDA) reaction represents a powerful and mechanistically distinct approach to heterocyclic synthesis, offering unique advantages in terms of regio- and stereoselectivity. Unlike normal electron-demand Diels-Alder reactions, IED-HDA reactions are characterized by the interaction between the lowest unoccupied molecular orbital (LUMO) of an electron-poor diene and the highest occupied molecular orbital (HOMO) of an electron-rich dienophile [21].

The mechanistic framework of IED-HDA reactions is governed by frontier molecular orbital theory, which predicts that reaction rates will be enhanced when the energy gap between the interacting orbitals is minimized. In the case of IED-HDA reactions, this is achieved through the use of electron-withdrawing substituents on the diene component and electron-donating substituents on the dienophile [22].

The concerted nature of IED-HDA reactions provides several advantages over stepwise mechanisms, including predictable stereochemical outcomes and the absence of potentially unstable intermediates. The reaction proceeds through a single transition state that incorporates both bond-forming events simultaneously, resulting in the direct formation of the heterocyclic product [23].

Recent computational studies have provided detailed insights into the energetics and selectivity of IED-HDA reactions. These investigations have revealed that the activation energies for these transformations are generally moderate, making them accessible under thermal conditions while still maintaining high selectivity [24].

Regio- and Stereoselectivity Control

The control of regio- and stereoselectivity in IED-HDA reactions represents a critical aspect of their synthetic utility. The inherent selectivity of these reactions can be understood through analysis of the frontier molecular orbitals and their coefficients, which determine the preferred regioisomeric outcome [25].

The ortho-para rule, which governs the regioselectivity of both normal and inverse electron-demand Diels-Alder reactions, provides a reliable framework for predicting the substitution patterns of IED-HDA products. This rule states that the largest coefficients in the HOMO and LUMO of the reacting components will determine the preferred regioisomeric outcome [23].

Stereoselectivity in IED-HDA reactions is typically high due to the concerted nature of the transformation and the geometric constraints imposed by the transition state. The endo selectivity often observed in these reactions can be attributed to secondary orbital interactions between the diene and dienophile components [26].

The development of asymmetric IED-HDA reactions has been achieved through the use of chiral catalysts and chiral auxiliaries. These approaches enable the synthesis of enantiomerically enriched heterocyclic products with high optical purity, significantly expanding the synthetic utility of these transformations [27].

Green Chemistry Approaches

Environmentally Benign Reaction Conditions

The implementation of environmentally benign reaction conditions represents a fundamental shift in synthetic methodology, driven by increasing awareness of environmental sustainability and regulatory requirements. The development of green chemistry approaches to tetrahydropyran synthesis has focused on minimizing environmental impact while maintaining high efficiency and selectivity [28].

Solvent-free reaction conditions have emerged as a particularly attractive approach to green synthesis. These methodologies eliminate the need for organic solvents, which are often toxic, flammable, and contribute to environmental pollution. The use of solid catalysts under solvent-free conditions has demonstrated excellent results for tetrahydropyran synthesis, often with improved reaction rates and selectivity compared to traditional approaches [29].

Microwave-assisted synthesis represents another important advancement in green chemistry methodology. The use of microwave irradiation enables rapid heating and reduced reaction times, leading to improved energy efficiency and reduced environmental impact. This approach has been successfully applied to tetrahydropyran synthesis with excellent results [30].

The development of ambient temperature reaction conditions has also contributed significantly to the greening of synthetic methodology. These approaches eliminate the need for energy-intensive heating or cooling, reducing the overall environmental footprint of the synthesis while often improving selectivity and reducing side reactions [8].

Solvent Selection and Optimization

The selection of appropriate solvents represents a critical aspect of green chemistry implementation, as solvents typically constitute the largest component of reaction mixtures and significantly impact environmental sustainability. The development of solvent selection guidelines, such as the CHEM21 solvent selection guide, has provided valuable frameworks for making environmentally conscious choices [31].

Water has emerged as the ideal green solvent for many synthetic transformations, offering numerous advantages including non-toxicity, non-flammability, and abundant availability. The application of water as a reaction medium for tetrahydropyran synthesis has demonstrated excellent results, often with improved selectivity and simplified workup procedures [32].

Ionic liquids represent another important class of green solvents that have found application in heterocyclic synthesis. These salts, which are liquid at room temperature, offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics. The use of biodegradable ionic liquids, such as choline-based systems, has shown particular promise for sustainable synthesis [32].

The development of deep eutectic solvents (DES) has provided another avenue for green solvent application. These systems, formed by mixing two or more components that form a eutectic mixture with a melting point lower than either individual component, offer many of the advantages of ionic liquids while being more economical and environmentally benign [32].

Catalyst Recyclability and Reuse

The development of recyclable catalyst systems represents a crucial aspect of sustainable synthesis, addressing both economic and environmental concerns associated with catalyst waste. The implementation of effective catalyst recovery and reuse strategies can significantly reduce the environmental impact of synthetic processes while improving their economic viability [20].

Heterogeneous catalysis offers inherent advantages for catalyst recyclability, as the solid catalyst can be readily separated from the reaction mixture through simple filtration or centrifugation. The development of magnetic nanoparticle-supported catalysts has further improved the ease of catalyst recovery, enabling separation through application of external magnetic fields [20].

The design of catalyst systems for optimal recyclability requires careful consideration of catalyst stability under reaction conditions. The development of robust catalyst frameworks that maintain activity over multiple cycles is essential for practical implementation of recyclable systems [20].

Hot filtration tests and structural characterization of recovered catalysts provide important insights into catalyst deactivation mechanisms and guide the development of more stable systems. These studies have revealed that catalyst structure often remains intact over multiple cycles, with activity loss typically attributed to physical factors rather than chemical degradation [20].

The economic and environmental benefits of catalyst recyclability have been demonstrated through comparative studies that show significant reductions in catalyst cost and waste generation. These analyses provide strong motivation for the continued development of recyclable catalyst systems and their implementation in industrial processes [33].

Data Tables

| Methodology | Typical Yields (%) | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Aldol Condensation | 70-90 | Base catalyst, moderate temperature | Versatile, well-established methodology | Multiple steps, moderate selectivity |

| Tetrahydropyran Cyclization | 80-95 | Lewis acid, controlled temperature | High stereoselectivity, mild conditions | Requires specific substrates |

| DABCO-Catalyzed Reactions | 85-95 | DABCO (30 mol%), room temperature | Environmentally friendly, high efficiency | Limited substrate scope |

| Metal-Based Catalysis (Pd-Au) | 75-90 | Pd/Au catalysts, mild conditions | Atom-efficient, flexible substitution | Catalyst cost, complexity |

| Bionanocatalyst Applications | 85-98 | Immobilized enzymes, mild conditions | Sustainable, highly selective | Catalyst preparation complexity |

| Inverse Electron Demand Hetero-Diels-Alder | 80-95 | Thermal activation, Lewis acid | Concerted mechanism, predictable | Limited substrate compatibility |

| Green Solvent-Free Synthesis | 80-96 | Solid catalysts, no solvent | Waste reduction, energy efficient | Catalyst development needed |

| Recyclable Catalyst Systems | 80-90 | Magnetic separation, multiple uses | Economic, sustainable processing | Catalyst deactivation over time |

| Green Chemistry Principle | Traditional Approach | Green Alternative | Environmental Impact |

|---|---|---|---|

| Atom Economy | Stoichiometric reagents, multiple steps | Catalytic processes, one-pot reactions | Reduced material consumption |

| Solvent Selection | Organic solvents (CHCl₃, CH₂Cl₂) | Water, ionic liquids, solvent-free | Lower VOC emissions |

| Catalyst Efficiency | Stoichiometric acids/bases | Recyclable catalysts (5-10 cycles) | Decreased catalyst waste |

| Energy Efficiency | High temperature/pressure | Ambient conditions, microwave | Reduced energy consumption |

| Waste Minimization | Significant by-products | High selectivity, minimal waste | Minimized toxic waste |